molecular formula C11H11BrO3 B13260154 3-(4-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid

3-(4-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid

Cat. No.: B13260154
M. Wt: 271.11 g/mol
InChI Key: GKDIOJCAIICLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid is an organic compound with the molecular formula C11H11BrO3. It is characterized by the presence of a bromophenyl group attached to a propanoic acid moiety, with two methyl groups and a ketone group on the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), bases (pyridine, triethylamine), solvents (DMF, DMSO).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Coupling: Palladium catalysts, boronic acids, bases (potassium carbonate), solvents (toluene, ethanol).

Major Products

    Substitution: Substituted derivatives with various functional groups.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

    Coupling: Biaryl compounds and other coupled products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2,2-dimethyl-3-oxopropanoic acid is unique due to the presence of both the bromophenyl group and the dimethyl ketone group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

3-(4-bromophenyl)-2,2-dimethyl-3-oxopropanoic acid

InChI

InChI=1S/C11H11BrO3/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15)

InChI Key

GKDIOJCAIICLLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.